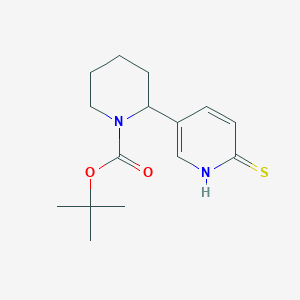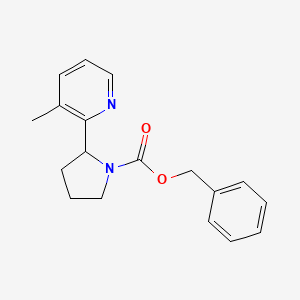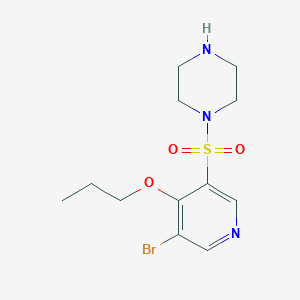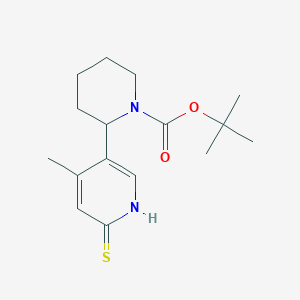![molecular formula C17H17NO2 B11812098 (4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxy group on the biphenyl moiety and a pyrrolidinyl group attached to a methanone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybiphenyl and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in a solvent such as N,N-dimethylformamide (DMF).
Procedure: The mixture is stirred at 40°C for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of biphenyl-4,4’-dione.
Reduction: Formation of (4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of (4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl and pyrrolidinyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a methoxy group instead of a hydroxy group.
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the biphenyl moiety.
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains a methoxy group instead of a hydroxy group.
Uniqueness
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of both a hydroxy group and a biphenyl moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
[2-(4-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H17NO2/c19-14-7-5-12(6-8-14)15-3-1-2-4-16(15)17(20)13-9-10-18-11-13/h1-8,13,18-19H,9-11H2 |
Clé InChI |
LQMFWZHMUVYAII-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11812041.png)




![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)




